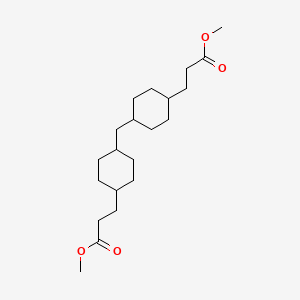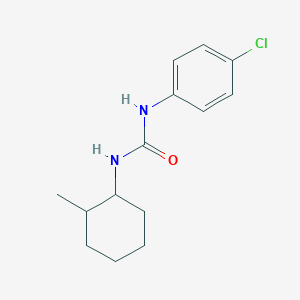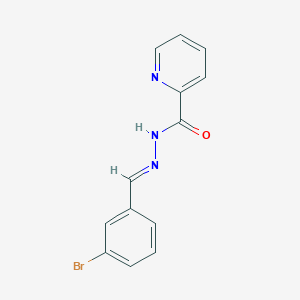![molecular formula C25H24BrN7O5 B11972815 8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11972815.png)
8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that features multiple functional groups, including a brominated indole, a hydrazone linkage, and a purine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The process may start with the bromination of an indole derivative, followed by the formation of a hydrazone linkage through the reaction with hydrazine. The final steps involve the attachment of the purine moiety and the hydroxyphenoxypropyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and purine moieties.
Reduction: Reduction reactions could target the hydrazone linkage or the bromine atom.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the brominated indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might serve as a probe or inhibitor for specific enzymes or receptors due to its unique structure.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases related to the pathways it affects.
Industry
In industry, it could be utilized in the development of new materials or as a catalyst in certain chemical processes.
作用机制
The mechanism of action of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, thereby modulating biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- **8-[(2E)-2-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2E)-2-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of “8-[(2E)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
属性
分子式 |
C25H24BrN7O5 |
|---|---|
分子量 |
582.4 g/mol |
IUPAC 名称 |
8-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H24BrN7O5/c1-13-6-4-5-7-18(13)38-12-15(34)11-33-20-21(31(2)25(37)32(3)23(20)36)28-24(33)30-29-19-16-10-14(26)8-9-17(16)27-22(19)35/h4-10,15,27,34-35H,11-12H2,1-3H3 |
InChI 键 |
TVFRJOLNCSMKEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N=NC4=C(NC5=C4C=C(C=C5)Br)O)N(C(=O)N(C3=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11972741.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972742.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972749.png)

![9-methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11972757.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972775.png)


![Diisopropyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11972786.png)
![2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11972788.png)
![2,3-Dibromobicyclo[2.2.1]heptane](/img/structure/B11972793.png)
